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CAS No.: 51803-78-2

Cat. No.: S537235

Drug Overview and Chemical Profile

Nimesulide is a sulfonanilide-class nonsteroidal anti-inflammatory drug (NSAID) with a distinctive
chemical structure that differentiates it from conventional acidic NSAIDs. First synthesized in 1971 by
researchers at Riker Laboratories, nimesulide was initially developed based on the concept that free radicals
play critical roles in chronic inflammatory diseases [1]. The compound features a 4-nitro-2-
phenoxymethanesulfonanilide structure with a relatively high pKa of 6.5 compared to traditional NSAIDs,

which contributes to its unique pharmacological profile [2] [1].

The drug was first commercialized in Italy in 1985 under brand names Aulin and Mesulid and has since
become available in over 50 countries worldwide, primarily in Europe, Latin America, and Asia [3] [1].
Notably, nimesulide has never been approved for use in the United States, Canada, Australia, New Zealand,
Japan, or the United Kingdom, primarily due to ongoing concerns about its potential for hepatotoxicity [4]
[5] [3]. Despite these safety concerns, nimesulide remains clinically valuable due to its rapid onset of
action (with meaningful pain reduction observed within 15 minutes) and favorable gastrointestinal

tolerability profile compared to traditional NSAIDs [3] [1].

Table 1: Fundamental Chemical and Regulatory Properties of Nimesulide
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Property Specification

Chemical Name N-(4-Nitro-2-phenoxyphenyl)methanesulfonamide

Molecular Formula C13H12N205S

Molecular Weight 308.31 g/mol
pKa Value 6.4-6.5
DrugBank DB04743

Accession Number

Initial Market Italy, 1985
Approval

Current Regulatory Approved in many European, Asian, and Latin American countries; not
Status approved in US, Canada, UK, Australia, or Japan

Mechanism of Action: Multifactorial
Pharmacodynamics

Nimesulide exhibits a complex multifactorial mechanism of action that extends beyond its prostaglandin-
inhibiting effects. While it functions primarily as a relatively selective cyclooxygenase-2 (COX-2)
inhibitor, nimesulide simultaneously targets multiple key mediators of the inflammatory process, resulting

in a comprehensive anti-inflammatory, analgesic, and antipyretic profile [4] [6] [1].

COX-2 Selectivity and Prostaglandin Inhibition

Nimesulide demonstrates significant selectivity for the COX-2 enzyme compared to COX-1, with an ICsg
COX-2/COX-1 ratio of 0.038 [1]. This selective inhibition reduces the synthesis of pro-inflammatory

prostaglandins at sites of inflammation while largely sparing the constitutive COX-1-mediated production

of prostaglandins that maintain gastrointestinal mucosal integrity and renal function [6] [7]. The molecular
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basis for this selectivity stems from nimesulide's unique chemical structure, which allows it to fit more

specifically into the active site of COX-2 compared to COX-1 [7] [1].

Additional Anti-inflammatory Mechanisms

Beyond COX-2 inhibition, nimesulide modulates several other critical inflammatory pathways:

¢ Neutrophil inhibition: Nimesulide significantly reduces the release of superoxide anions and other
reactive oxygen species from activated neutrophils. It also demonstrates a scavenging effect on
hypochlorous acid, a potent oxidant produced by myeloperoxidase in neutrophils [8] [9]. Additionally,

it inhibits neutrophil chemotaxis and activation through effects on phosphodiesterase type IV [1] [9].

e Mast cell and basophil modulation: The drug decreases histamine release from tissue mast cells and
inhibits the production of platelet-activating factor (PAF) by human basophils, contributing to its

anti-allergic and anti-inflammatory effects [8] [9].

e Cytokine and enzyme regulation: Nimesulide reduces the production and action of multiple pro-
inflammatory cytokines and inhibits the release of cartilage-degrading enzymes such as stromelysin
and metalloproteinases from human chondrocytes, suggesting potential chondroprotective properties

[8] [9].

e Adenosine signaling: Recent research indicates that nimesulide interacts with the ecto-5'-
nucleotidase (e-5'NT/CD73)/adenosine A2A receptor pathway, which contributes to its anti-

inflammatory effects through adenosine-mediated signaling [1].

The following diagram illustrates nimesulide's multifaceted mechanism of action across different cellular

targets:
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Nimesulide's multi-target mechanism of action against inflammatory processes.

Pharmacokinetic Profile

Nimesulide exhibits favorable pharmacokinetic properties that contribute to its rapid onset of therapeutic
effects. The drug is rapidly absorbed following oral administration, reaching peak plasma concentrations
within 2-3 hours [4] [3]. Its absorption is largely unaffected by food, gender, or advanced age, making its

pharmacokinetic profile predictable across diverse patient populations [4] [2].

The drug demonstrates high protein binding (>97.5%), primarily to albumin, which may potentially lead to
interactions with other highly protein-bound medications [4] [10] [3]. Nimesulide undergoes extensive

hepatic metabolism via the cytochrome P450 system, primarily CYP2C9, to form several metabolites, with
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the main active metabolite being 4-hydroxynimesulide [4] [3]. This metabolite retains pharmacological

activity and may contribute to the overall therapeutic effects of the drug.

Nimesulide demonstrates a relatively short elimination half-life of 1.8-4.7 hours, which contributes to its
rapid clearance from the system [4] [3]. Elimination occurs through both renal (approximately 50%) and
fecal (approximately 29%) routes, requiring dosage adjustment in patients with severe renal or hepatic

impairment but not in those with moderate kidney disease [4] [3].

Table 2: Comprehensive Pharmacokinetic Properties of Nimesulide

Parameter

Characteristics

Clinical Significance

Absorption

Bioavailability

Food Effect

Protein Binding

Distribution
Volume
Metabolism
Elimination Half-
life

Excretion

Rapid oral absorption; T,,4x 2-3 hours

Nearly complete

Negligible

>97.5% (primarily albumin)

Not fully characterized

Hepatic (CYP2C9); main metabolite: 4-

hydroxynimesulide (active)

1.8-4.7 hours

Renal (50%), fecal (29%)

Safety and Toxicity Profile

Fast onset of action (within 15
minutes)

Consistent therapeutic response

Can be administered without regard to
meals

Potential for drug interactions with
highly protein-bound drugs

Extensive tissue distribution suggested

Drug interactions possible with
CYP2C9 inhibitors/inducers

Suitable for twice-daily dosing

Requires caution in severe
renal/hepatic impairment
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Hepatotoxicity

The most significant safety concern with nimesulide is its potential for idiosyncratic liver injury, which
has led to its withdrawal from markets in several countries including Spain, Finland, Belgium, Ireland, and
Mexico [5] [3] [1]. The incidence of nimesulide-induced liver injury is estimated at approximately 1 in
50,000 patients, with severe hepatotoxicity occurring in some cases after only 3 days of therapy [3]. The
mechanism underlying nimesulide-induced hepatotoxicity remains incompletely understood but may
involve mitochondrial injury and idiosyncratic reactions [5] [1]. A multicenter case-control study
conducted in Italy from 2011-2014 identified nimesulide as the NSAID associated with the highest risk of

liver injury among all commonly used drugs in this class [1].

Gastrointestinal and Cardiovascular Safety

In contrast to its hepatotoxicity profile, nimesulide demonstrates favorable gastrointestinal tolerability
compared to traditional non-selective NSAIDs. Clinical studies using gastro-duodenal endoscopy and
intestinal permeability investigations have demonstrated that nimesulide at 100 mg twice daily produces
minimal gastrointestinal injury, in contrast to naproxen and other conventional NSAIDs that typically cause
significant gastro-duodenal damage [5] [1]. Interestingly, nimesulide has been shown to exert protective
effects against NSAID-induced ulcers through mechanisms that appear to be independent of its COX-2
selectivity [7] [1].

Regarding cardiovascular safety, nimesulide does not appear to significantly increase cardiovascular
thrombotic risk, unlike some other selective COX-2 inhibitors [7] [1]. This may be related to its relatively
moderate COX-2 selectivity compared to drugs like celecoxib and rofecoxib, or to its additional

pharmacological activities that might mitigate cardiovascular effects [7].

Drug Interactions

Nimesulide has a relatively low potential for clinically significant drug interactions, though several

important interactions have been documented:

e Protein-binding interactions: Nimesulide may be displaced from plasma protein binding sites by

concurrently administered drugs such as fenofibrate, salicylic acid, and tolbutamide. Conversely,
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nimesulide may displace salicylic acid and furesemide from plasma proteins [10].

e Anticoagulant interactions: Although nimesulide does not typically affect response to warfarin,
some patients may show increased anticoagulant effect, necessitating monitoring of coagulation

parameters when these drugs are co-administered [10].

¢ Renal interactions: Nimesulide may reduce the natriuretic response to furosemide and potentiate
furosemide-induced reductions in glomerular filtration rate and renal blood flow through inhibition of

renal cyclooxygenase [10].

e Limited metabolic interactions: Unlike many NSAIDs, nimesulide demonstrates minimal
interference with drug metabolism, though a marginal decrease in plasma theophylline levels has been

observed without clinical significance on respiratory function tests [10].

Table 3: Adverse Effect Profile and Risk Comparison

Comparative Risk vs.

Adverse Effect IncidencelRisk Level Risk Factors
Other NSAIDs
Hepatotoxicity ~1/50,000 patients; rare Higher than other NSAIDs  Duration >15 days,
but potentially severe pre-existing liver
disease
Gl Complications Intermediate risk Lower than non-selective History of peptic
NSAIDs; similar to other ulcer, elderly patients
COX-2 inhibitors
Cardiovascular No significant increase Lower than some selective  Pre-existing
Events COX-2 inhibitors cardiovascular
disease
Renal Effects Comparable to other Similar to conventional Pre-existing renal
NSAIDs NSAIDs impairment,
dehydration
Hypersensitivity Rare; may be better Potentially lower than Asthma, nasal polyps
Reactions tolerated in aspirin- some NSAIDs

sensitive asthmatics
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Research Applications and Experimental Methodology

In Vitro Assays for Mechanism Characterization

Research on nimesulide's mechanisms employs various standardized experimental protocols:

e COX inhibition assays: These utilize recombinant COX-1 and COX-2 enzymes or human whole
blood assays to measure prostaglandin production (typically PGE2) following stimulation with
specific agonists like calcium ionophore A23187 or lipopolysaccharide [6] [1]. The ICs ratio (COX-

2/COX-1) is calculated to determine selectivity.

Neutrophil function studies: Human neutrophils are isolated from peripheral blood using density
gradient centrifugation, then stimulated with formyl-methionyl-leucyl-phenylalanine (fMLP) or
phorbol myristate acetate (PMA). Superoxide anion production is measured by cytochrome C
reduction or chemiluminescence, while elastase release is determined using specific chromogenic

substrates [8] [9].

Chondrocyte culture models: Human articular chondrocytes are cultured from cartilage specimens
and stimulated with interleukin-1f to induce metalloproteinase production. The effect of nimesulide

on stromelysin and collagenase release is quantified using ELISA or zymography techniques [8] [9].

In Vivo Models for Efficacy Assessment

Animal models for evaluating nimesulide's activity include:

e Carrageenan-induced rat paw edema: This standard inflammation model measures volume
displacement after carrageenan injection, with nimesulide administered prophylactically or

therapeutically to assess anti-inflammatory activity [8] [9].

e Acetic acid writhing test: Mice receive acetic acid intraperitoneally, and the reduction in writhing

episodes after nimesulide administration quantifies analgesic efficacy [6] [8].

¢ Randall-Selitto test: This mechanical pain model applies pressure to inflamed paws to measure

analgesic effects through increased pain threshold [6].
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¢ Yeast-induced fever model: Hyperthermia is induced in rats by yeast injection, and the antipyretic

activity of nimesulide is measured by monitoring rectal temperature changes [8].

The following diagram illustrates a standard experimental workflow for evaluating nimesulide's anti-

inflammatory and analgesic properties:
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Standard experimental workflow for evaluating nimesulide's pharmacological properties.

Conclusion and Research Perspectives

Nimesulide represents a pharmacologically distinct NSAID with a unique multifactorial mechanism of
action that extends beyond its relative COX-2 selectivity. Its ability to simultaneously target multiple
inflammatory pathways—including neutrophil activation, oxidant production, histamine release, and
cartilage-degrading enzymes—makes it a valuable drug for research and clinical applications where rapid

analgesia with improved gastrointestinal tolerability is desired [6] [8] [1].

However, the risk of hepatotoxicity remains a significant concern that limits its clinical use in many

countries [5] [3] [1]. Future research directions should focus on:

e Developing novel nimesulide analogs with improved safety profiles while retaining its multifaceted
anti-inflammatory activities [5] [1]

¢ Elucidating the molecular mechanisms underlying nimesulide-induced liver injury to identify risk
factors and potential protective approaches [5] [1]

e Exploring its potential anti-cancer applications based on emerging evidence of COX-2-dependent
and independent antitumor effects [5]

¢ |nvestigating its neuroprotective properties in cerebral ischemia models, where it has demonstrated
promising effects even with delayed administration [5] [1]

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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